

Application Notes & Protocols for In Vitro Detection of 2C-TFM-NBOMe

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Compound of Interest

Compound Name: 2C-TFM-NBOMe

CAS No.: 1027161-33-6

Cat. No.: B13446724

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-TFM-NBOMe is a potent synthetic psychedelic of the NBOMe class of hallucinogens. As a derivative of the 2C-TFM phenethylamine, it is characterized by the N-(2-methoxybenzyl) substitution, which significantly increases its affinity for the serotonin 5-HT_{2A} receptor. The trifluoromethyl group at the 4-position of the phenethylamine ring distinguishes it from other commonly encountered NBOMe compounds. Accurate and sensitive analytical methods are crucial for its detection in in vitro systems to support research in drug metabolism, toxicology, and pharmacology.

These application notes provide detailed protocols for the in vitro detection of **2C-TFM-NBOMe**, primarily based on methodologies established for structurally similar NBOMe analogues. The primary recommended technique is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also described. Additionally, a

protocol for studying the in vitro metabolism of **2C-TFM-NBOMe** using human liver microsomes is included, which is essential for identifying potential metabolic products.

Analytical Methods Overview

The detection of **2C-TFM-NBOMe** in vitro typically involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of NBOMe compounds in biological samples due to its exceptional sensitivity and selectivity.^{[1][2]} The method involves a sample clean-up step, typically Solid Phase Extraction (SPE), followed by separation on a C8 or C18 HPLC column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a robust alternative for the qualitative identification of NBOMe compounds.^{[3][4]} Derivatization may be employed to improve the chromatographic properties of the analyte. While generally less sensitive than HPLC-MS/MS for this class of compounds, GC-MS provides excellent structural information based on electron ionization fragmentation patterns.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the detection of NBOMe compounds using HPLC-MS/MS. These values are based on published methods for similar analytes and can be considered as target parameters for a validated **2C-TFM-NBOMe** assay.^{[1][2]}

Parameter	HPLC-MS/MS
Limit of Detection (LOD)	10 pg/mL
Limit of Quantification (LOQ)	30 pg/mL
Linear Range	30 - 2000 pg/mL
Intra-day Precision	< 15%
Inter-day Precision	< 15%
Accuracy/Bias	85 - 115%
Absolute Recovery	> 85%

Experimental Protocols

Protocol 1: HPLC-MS/MS Detection of 2C-TFM-NBOMe in In Vitro Samples (e.g., Cell Culture Media, Microsomal Incubations)

This protocol is adapted from the validated method for 2CC-NBOMe and 25I-NBOMe in serum. [\[1\]](#)[\[2\]](#)

1. Sample Preparation (Solid Phase Extraction - SPE)

- a. To 1 mL of the in vitro sample, add an appropriate internal standard (e.g., a deuterated analogue of **2C-TFM-NBOMe** or a structurally similar NBOMe compound not present in the sample).
- b. Condition a mixed-mode SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM acetic acid.
- c. Load the sample onto the SPE column and allow it to pass through under gravity.
- d. Wash the column with 3 mL of deionized water, followed by 1 mL of 100 mM acetic acid, and then 3 mL of methanol.
- e. Dry the column under vacuum for approximately 5 minutes.

- f. Elute the analyte with 3 mL of a solution of dichloromethane/isopropanol/ammonia (78:20:2 v/v/v).
- g. Add 100 μ L of 1% HCl in methanol to the eluate to form the salt and prevent volatilization.
- h. Evaporate the sample to near dryness under a gentle stream of nitrogen at 40°C.
- i. Reconstitute the residue in 100 μ L of the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

- a. HPLC System: A standard high-performance liquid chromatography system.
- b. Column: A C8 or similar reversed-phase column (e.g., Luna 3 μ C8(2) 100Å, 100 x 2.0 mm).[1][2]
- c. Mobile Phase:
 - A: 10 mM ammonium acetate with 0.1% formic acid in water.
 - B: Methanol.
 - Use a gradient elution suitable for separating the analyte from matrix components.
- d. Flow Rate: 0.3 mL/min.
- e. Injection Volume: 10 μ L.
- f. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- g. Detection Mode: Multiple Reaction Monitoring (MRM).
 - Note: Specific MRM transitions for **2C-TFM-NBOMe** need to be determined by infusing a standard solution of the compound. The transitions will be based on the precursor ion $[M+H]^+$ and characteristic product ions. Common product ions for NBOMe compounds include m/z 121 (methoxybenzyl fragment) and m/z 91 (tropylium ion).[1]

Protocol 2: GC-MS Identification of 2C-TFM-NBOMe

This protocol provides a general procedure for the analysis of NBOMe compounds by GC-MS. [\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- a. To 1 mL of the in vitro sample, add an appropriate internal standard.
- b. Adjust the sample pH to >9 with a suitable base (e.g., 5.0 N NaOH).
- c. Add 2 mL of an organic extraction solvent (e.g., hexane or ethyl acetate).
- d. Vortex for 1 minute, then centrifuge to separate the layers.
- e. Transfer the organic layer to a clean tube.
- f. Evaporate the solvent under a stream of nitrogen.
- g. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
- h. (Optional) Derivatization: For improved peak shape and thermal stability, the extract can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA).

2. GC-MS Analysis

- a. GC System: A standard gas chromatograph.
- b. Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- c. Carrier Gas: Helium.
- d. Injection Mode: Splitless.
- e. Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from any matrix components.

- f. Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
- g. Data Acquisition: Full scan mode to obtain a complete mass spectrum for identification.

Protocol 3: In Vitro Metabolism of 2C-TFM-NBOMe using Human Liver Microsomes (HLMs)

This protocol is designed to identify the phase I metabolites of 2C-TFM-NBOMe.^{[6][7][8]}

1. Incubation

- a. Prepare a reaction mixture in a microcentrifuge tube containing:
 - Pooled human liver microsomes (final protein concentration of 0.5-1.0 mg/mL).
 - Phosphate buffer (e.g., 100 mM, pH 7.4).
 - **2C-TFM-NBOMe** (final concentration typically 1-10 μ M).
- b. Pre-incubate the mixture at 37°C for 5 minutes.
- c. Initiate the metabolic reaction by adding an NADPH-regenerating system (or NADPH).
- d. Incubate at 37°C for a specified time (e.g., 60 minutes).
- e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- f. Include control incubations (without NADPH and without substrate) to account for non-enzymatic degradation and interfering peaks.

2. Sample Analysis

- a. Centrifuge the terminated reaction mixture to pellet the precipitated protein.
- b. Transfer the supernatant to a clean tube and evaporate to dryness.
- c. Reconstitute the residue in mobile phase.

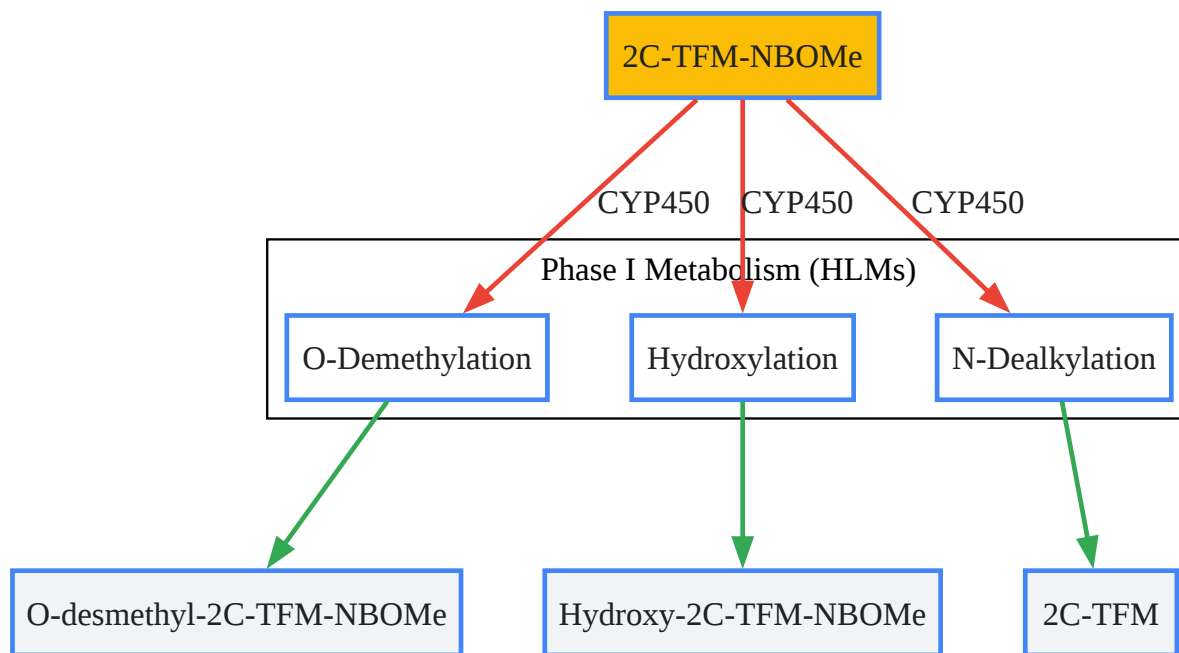
- d. Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system to identify potential metabolites based on their accurate mass and fragmentation patterns. Common metabolic pathways for NBOMe compounds include O-demethylation, hydroxylation, and N-dealkylation.[6][7][8]

Visualizations



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Caption: HPLC-MS/MS analytical workflow for **2C-TFM-NBOMe** detection.



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Caption: Putative in vitro metabolic pathways of **2C-TFM-NBOMe**.

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